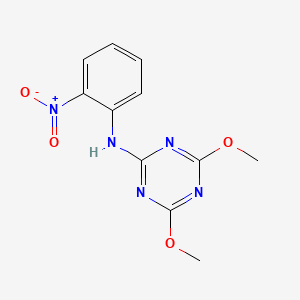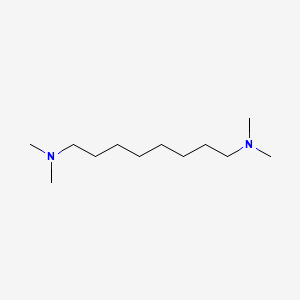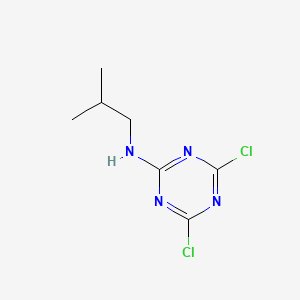
4-Methoxy-N-(4-methoxyphenyl)benzamide
Descripción general
Descripción
4-Methoxy-N-(4-methoxyphenyl)benzamide is a chemical compound with the molecular formula C15H15NO3 . It has a molecular weight of 257.2845 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-methoxyaniline with p-anisoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then subjected to a final reaction with benzoyl chloride to yield the final product.Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C15H15NO3/c1-18-13-7-3-11(4-8-13)15(17)16-12-5-9-14(19-2)10-6-12/h3-10H,1-2H3, (H,16,17) .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 340.8±27.0 °C at 760 mmHg, and a flash point of 159.9±23.7 °C . It has a molar refractivity of 74.2±0.3 cm3, a polar surface area of 48 Å2, and a molar volume of 216.3±3.0 cm3 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Mechanism Studies
- 4-Methoxy-N-(4-methoxyphenyl)benzamide has been explored in the context of the Bischler–Napieralski isoquinoline synthesis. Research by Doi, Shirai, and Sato (1997) investigated the reaction of N-[2-(4-methoxyphenyl)ethyl]benzamides, yielding both normal and abnormal reaction products, thereby contributing to understanding reaction mechanisms in organic synthesis (Doi, Shirai, & Sato, 1997).
Material Science and Corrosion Studies
- The compound has been evaluated for its role in corrosion inhibition. A study by Mishra et al. (2018) demonstrated its effectiveness in inhibiting acidic corrosion of mild steel. The research provides insights into the interaction of this benzamide derivative with metal surfaces and its potential applications in corrosion protection (Mishra et al., 2018).
Structural Analysis and Molecular Properties
- Demir et al. (2015) conducted a structural analysis of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction, IR spectroscopy, and quantum chemical computation. This research contributes to understanding the molecular geometry and electronic properties of similar compounds, which is essential for various applications in chemistry and materials science (Demir et al., 2015).
Applications in Medicinal Chemistry
- A series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides were synthesized and evaluated for their potential as antiplatelet agents. This research by Liu, Chen, Qiu, and Zhang (2019) highlights the medicinal chemistry applications of this class of compounds, particularly in the development of new therapeutic agents (Liu, Chen, Qiu, & Zhang, 2019).
Radiolabeling and Tracer Studies
- Research on the introduction of hydrogen isotopes into related compounds, as done by Shevchenko, Nagaev, and Myasoedov (2014), shows the potential of this compound derivatives in the field of radiolabeling and tracer studies. This has applications in various fields, including medical imaging and molecular biology (Shevchenko, Nagaev, & Myasoedov, 2014).
Propiedades
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-13-7-3-11(4-8-13)15(17)16-12-5-9-14(19-2)10-6-12/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJITBHWXMRQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323909 | |
| Record name | 4-Methoxy-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27865-44-7 | |
| Record name | NSC405140 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(E)-(2-sulfooxyethylhydrazinylidene)methyl]quinoline-4-carboxylic acid](/img/structure/B3050609.png)





![Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-](/img/structure/B3050616.png)




